Spectinomycin hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;;;/m1......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHJOVNPPSBWHK-UXXUFHFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H36Cl2N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1695-77-8 (Parent) | |
| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90944843 | |
| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22189-32-8 | |
| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPECTINOMYCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWT06H303Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Microbial Strain Selection and Cultivation
Spectinomycin is naturally produced by actinomycetes, particularly Streptomyces spectabilis and Streptomyces flavopersicus. The US patent US3819485A outlines a fermentation process using a novel Streptomyces strain that achieves high yields without contaminating by-products. Seed cultures are prepared in two stages:
-
First seed medium : Contains 2% glucose, 2% defatted soybean powder, and 0.1% CaCO₃ at pH 7.2. Cultivation occurs at 30°C for 48 hours under aerobic conditions.
-
Second seed medium : Identical composition, scaled to 300 mL in baffled flasks, incubated for an additional 48 hours.
The main fermentation employs a 30 L glass jar fermenter with 18 L of medium, aerated at 18 L/min and stirred at 350 rpm for 72 hours. This submerged stirring method maximizes oxygen transfer, critical for biomass growth and antibiotic production.
Downstream Processing and Purification
Post-fermentation, the culture broth is filtered to remove microbial cells. The filtrate undergoes adsorption onto cation-exchange resins (e.g., Amberlite IRC-50 in H⁺ form), followed by elution with 0.5N HCl. Neutralization with Dowex 44 (OH⁻ form) and subsequent decolorization using HP-10 resin yield a concentrated paste. Final purification involves methanol dissolution, Sephadex LH-20 column chromatography, and recrystallization from water or methanol. This method achieves >90% purity, with crystalline this compound precipitated at low temperatures.
Chemical Synthesis Routes
Multi-Step Organic Synthesis
Chemical synthesis of spectinomycin dihydrochloride, as detailed in ChemicalBook, involves three stages:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 1N sodium methoxide (pH 8), Dowex-50 (H⁺)/methanol, 25°C, 0.25 h | 80% |
| 2 | Bis(tri-n-butyltin)oxide, N-bromosuccinimide (NBS)/benzene, 25°C, 10 h | 80% |
| 3 | H₂, palladium-on-charcoal, H₂O/isopropanol | 90% |
This route emphasizes regioselective protection and deprotection of hydroxyl groups, with bromination at the C-6 position critical for antibacterial activity. The final hydrogenation step reduces intermediates to yield spectinomycin, which is subsequently converted to the hydrochloride salt.
Crystallization and Salt Formation
Spectinomycin’s low solubility in organic solvents necessitates aqueous or methanolic recrystallization. The hydrochloride salt is formed by treating spectinomycin free base with hydrochloric acid under controlled pH (6.8–7.2). HPLC analysis confirms ≥77.9% spectinomycin content, with impurity profiles monitored using a C18 column and UV detection at 240 nm.
Formulation Strategies for Stability
Aqueous Solution Preparation
The Chinese patent CN103845283A details a stabilized injectable formulation:
| Component | Concentration (wt%) | Function |
|---|---|---|
| Spectinomycin HCl | 10–20% | Active ingredient |
| Sodium sulfite | 0.1–0.5% | Antioxidant |
| Mannitol | 0.5–1% | Tonicity adjuster |
| Sorbic acid | 0.05–0.5% | Preservative |
| Water | Balance | Solvent |
Mixing under inert atmosphere prevents oxidation, with sodium sulfite extending shelf life to >24 months. Mannitol mitigates osmotic shock upon injection, while sorbic acid inhibits microbial growth in multi-dose vials.
Lyophilized Powder Production
For enhanced stability, this compound is lyophilized after sterile filtration. Reconstitution with water for injection yields a clear solution, with residual moisture <2% to prevent hydrolysis. Regulatory guidelines (e.g., EDQM) mandate stringent endotoxin testing (<0.25 IU/mg) and particulate matter control.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Fermentation | High yield (≥5 g/L), scalable | Time-intensive (7–10 days), requires sterile conditions |
| Chemical Synthesis | Precise control, avoids microbial contaminants | Multi-step, lower overall yield (∼60%) |
| Formulation | Enhances stability, user-friendly | Excipients may cause hypersensitivity |
Quality Control and Regulatory Considerations
This compound must comply with pharmacopeial standards (e.g., USP, EP). Key tests include:
Chemical Reactions Analysis
Types of Reactions: Spectinomycin hydrochloride undergoes various chemical reactions, including:
Oxidation: Spectinomycin can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups in spectinomycin, potentially affecting its antibiotic properties.
Substitution: Substitution reactions can introduce new functional groups into the spectinomycin molecule, leading to the formation of analogs with different pharmacological profiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include spectinomycin derivatives with modified functional groups, which can exhibit different levels of antibacterial activity .
Scientific Research Applications
Medical Uses
1. Treatment of Gonorrhea
- Spectinomycin is primarily indicated for the treatment of acute gonorrheal urethritis and proctitis in males, as well as acute cervicitis and proctitis in females. It is particularly useful for patients who are allergic to penicillin or cephalosporins .
- The drug is administered via intramuscular injection, with typical dosages being 2 grams for males and 4 grams for females .
2. Alternative for Macrolide-Resistant Infections
- Recent studies have shown that spectinomycin can be effective against Mycoplasma genitalium, particularly in cases where macrolide resistance is present. A documented case reported successful treatment of a patient with macrolide-resistant M. genitalium urethritis using spectinomycin hydrochloride .
3. Veterinary Applications
- While not available for human use in the United States, spectinomycin is still utilized in veterinary medicine to treat various bacterial infections in livestock .
Pharmacokinetics
- Absorption : Spectinomycin is rapidly absorbed following intramuscular injection, achieving peak serum concentrations within one to two hours.
- Half-life : The drug has a half-life of approximately 1 to 3 hours in individuals with normal renal function, extending to 10 to 30 hours in those with impaired renal function .
- Distribution : It demonstrates minimal protein binding and is eliminated primarily through renal pathways.
Case Studies
These case studies illustrate the potential effectiveness and challenges associated with using this compound in clinical settings.
Side Effects and Considerations
Common side effects include pain at the injection site, rash, nausea, fever, and potential allergic reactions. It is contraindicated in individuals with a history of hypersensitivity to the drug . Additionally, it should not be used for treating syphilis as it may mask symptoms of this infection .
Mechanism of Action
Spectinomycin hydrochloride exerts its effects by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the elongation of the peptide chain, leading to bacterial cell death . The primary molecular target is the 30S ribosomal protein S12, which is essential for the accuracy of translation .
Comparison with Similar Compounds
Efficacy Against Neisseria gonorrhoeae
Penicillin G and Procaine Penicillin
- Cure Rates: In a 2003 study, spectinomycin (2–4 g) achieved >90% cure rates in both males and females with uncomplicated gonorrhea, outperforming aqueous procaine penicillin G (2.4–4.8 million units), which had higher failure rates (20.3% in males, 13.3% in females) .
- gonorrhoeae (PPNG) .
Ceftriaxone
- While ceftriaxone (a third-generation cephalosporin) is now first-line for gonorrhea, spectinomycin remains a backup option. Ceftriaxone has broader coverage, including pharyngeal infections, whereas spectinomycin is less effective in pharyngeal gonorrhea .
Lincomycin
- Spectinomycin is often compounded with lincomycin hydrochloride (a lincosamide antibiotic) in veterinary formulations to enhance stability and reduce irritation. An HPLC method validated linearity for both drugs (r ≥ 0.99) in premixes .
Pharmacokinetic and Chemical Stability
- Half-Life: Spectinomycin achieves peak serum concentrations of ~100 µg/mL 1 hour post-injection, with sustained levels effective against gonococci (MIC₉₀: ≤10 µg/mL) .
- Stability : Stable in dry formulations but degrades in acidic/alkaline conditions. A 2016 study validated its stability in veterinary premixes when stored at ≤25°C .
Resistance and Limitations
- Resistance Mechanisms: Mutations in the 16S rRNA (e.g., C1192U) reduce spectinomycin binding. Resistance rates remain low (<5% in most regions) but are rising in Asia .
- Spectrum Limitations: Ineffective against Chlamydia trachomatis co-infections, necessitating combination therapy. A 2025 study found spectinomycin eradicated C. trachomatis in only 6.5% of cases, similar to penicillin .
Biological Activity
Spectinomycin hydrochloride, an aminocyclitol antibiotic derived from Streptomyces spectabilis, is primarily used for treating infections caused by Neisseria gonorrhoeae. This article delves into its biological activity, including its mechanism of action, spectrum of activity, pharmacokinetics, and relevant case studies.
Spectinomycin acts as an inhibitor of protein synthesis , specifically targeting the 30S ribosomal subunit in bacteria. It binds to helix 34 of the 16S rRNA, thereby obstructing the translocation process during protein synthesis. This inhibition prevents the movement of peptidyl-tRNA from the A-site to the P-site of the ribosome, ultimately leading to a bacteriostatic effect .
Spectrum of Activity
Spectinomycin exhibits activity against various Gram-negative bacteria. Its minimum inhibitory concentrations (MICs) for Neisseria gonorrhoeae range from less than 7.5 to 20 mcg/mL . In vitro studies have demonstrated its effectiveness against other pathogens, including:
However, its spectrum is limited due to resistance mechanisms prevalent in many Gram-negative bacteria, such as efflux pumps and enzymatic modifications .
Pharmacokinetics
Spectinomycin is administered via intramuscular injection and is rapidly absorbed into the bloodstream. Key pharmacokinetic parameters include:
- Half-life : Approximately 1 to 3 hours in individuals with normal renal function; extended to 10 to 30 hours in those with impaired renal function.
- Protein Binding : Minimal binding to plasma proteins.
- Excretion : Primarily excreted unchanged in urine (70-100% within 48 hours) with negligible metabolism .
Clinical Efficacy in Gonorrhea Treatment
A notable study from the British Journal of Venereal Diseases reported the effectiveness of spectinomycin in treating uncomplicated gonorrhea. The results indicated a high success rate when compared to standard penicillin regimens, highlighting its potential as a first-line treatment option for resistant strains .
In Vitro Studies on Resistance Mechanisms
Research published in Frontiers in Cellular and Infection Microbiology explored the resistance mechanisms against spectinomycin. It was found that mutations in the ribosomal protein S5 gene (rpsE) can prevent binding, leading to resistance. Additionally, aminoglycoside-modifying enzymes contribute significantly to this resistance .
Comparative Table of Biological Activity
| Bacterial Strain | MIC (μg/mL) | Bactericidal Concentration (μg/mL) |
|---|---|---|
| Neisseria gonorrhoeae | <7.5 - 20 | >80 |
| Escherichia coli | 31.2 | >125 |
| Klebsiella pneumoniae | Not specified | Not specified |
| Staphylococcus epidermidis | 31.2 | >125 |
Q & A
Q. What experimental methods are recommended for quantifying spectinomycin hydrochloride in pharmaceutical formulations?
Methodological Answer: Quantitative analysis of this compound (C₁₄H₂₅ClN₂O₇) is typically performed using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. Key steps include:
- Internal Standard Preparation : Use 1,1,1,3,3,3-hexamethyldisilazane as an internal standard to normalize retention time variability .
- Sample Derivatization : Dissolve ~20 mg of sample in water, add the internal standard, and derivatize at room temperature for 1 hour to enhance chromatographic resolution .
- Validation : Ensure linearity (r ≥ 0.99) across concentrations (17–170 µg/mL) and verify signal-to-noise ratios >10 for sensitivity .
- Calculation : Apply the formula , where is the reference standard potency, and are peak area ratios of the sample and standard .
Q. How should researchers assess the purity and stability of this compound under laboratory conditions?
Methodological Answer:
- Purity Testing : Use HPLC to detect impurities (e.g., (4R)-dihydrospectinomycin) with relative retention time thresholds (e.g., impurity D at 0.7, E at 0.9). Total impurities should not exceed 6.0% .
- Stability Criteria : Monitor moisture content (16–20% via Karl Fischer titration), pH (4.0–5.6), and absorbance at 425 nm (<0.10) to detect degradation products .
- Storage : Preserve in inert atmospheres at 2–8°C to prevent hydrolysis or oxidation .
Q. What is the mechanism of action of this compound against Gram-negative bacteria?
Methodological Answer: Spectinomycin binds to the 30S ribosomal subunit, specifically at helices 34 and 44 of the 16S rRNA, inhibiting elongation factor G (EF-G)-dependent translocation during protein synthesis. This bacteriostatic action is distinct from aminoglycosides, as it does not induce mRNA misreading .
Q. How can researchers validate the biological activity of this compound in antimicrobial assays?
Methodological Answer:
- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Neisseria gonorrhoeae using CLSI guidelines. Note that spectinomycin shows no cross-resistance with β-lactams or fluoroquinolones .
- Synergy Testing : Combine with macrolides (e.g., tylosin) or β-lactams at optimized ratios (e.g., 1:2–1:4) to assess synergistic effects via checkerboard assays .
Q. What are the critical parameters for preparing this compound solutions for in vitro studies?
Methodological Answer:
- Solubility : Use sterile water (50 mg/mL) to achieve clear, faintly yellow solutions. Avoid buffers with high ionic strength to prevent precipitation .
- Bioactivity Calibration : Standardize potency using USP reference standards (e.g., 642 IU/mg for hydrated forms) and validate via microbiological assays .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy data across studies be resolved?
Methodological Answer:
- Strain-Specific Variability : Perform whole-genome sequencing on N. gonorrhoeae isolates to identify mutations in the rpsE gene (encoding ribosomal protein S5), which confer resistance .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate in vitro MICs with in vivo efficacy using murine infection models, adjusting for protein binding (<5%) and tissue penetration .
Q. What advanced analytical techniques are used to characterize this compound degradation pathways?
Methodological Answer:
Q. How should researchers design experiments to assess spectinomycin’s impact on bacterial ribosome assembly?
Methodological Answer:
Q. What methodologies are recommended for detecting endotoxin contamination in spectinomycin formulations?
Methodological Answer:
Q. How can researchers optimize in vivo dosing regimens for this compound in preclinical models?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
